molecular formula C18H16N2O B5758901 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile CAS No. 677732-50-2

2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile

Cat. No.: B5758901
CAS No.: 677732-50-2
M. Wt: 276.3 g/mol
InChI Key: XIJNDAQJDOWYBL-UHFFFAOYSA-N
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Description

2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzonitrile group attached to an indole moiety, which is further substituted with a hydroxymethyl group and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Attachment of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a benzonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The benzonitrile group can be reduced to form a primary amine.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Oxidation of the hydroxymethyl group can yield 2-[[3-(Formyl)-2-methylindol-1-yl]methyl]benzonitrile or 2-[[3-(Carboxyl)-2-methylindol-1-yl]methyl]benzonitrile.

    Reduction: Reduction of the benzonitrile group can produce 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzylamine.

    Substitution: Halogenation can yield compounds such as 2-[[3-(Hydroxymethyl)-2-methyl-5-chloroindol-1-yl]methyl]benzonitrile.

Scientific Research Applications

2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.

    Medicine: Indole derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The hydroxymethyl and benzonitrile groups can further influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzamide
  • 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzoic acid
  • 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzylamine

Uniqueness

2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxymethyl and benzonitrile groups on the indole core allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-17(12-21)16-8-4-5-9-18(16)20(13)11-15-7-3-2-6-14(15)10-19/h2-9,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJNDAQJDOWYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358428
Record name 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677732-50-2
Record name 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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